4-Bromoanisole-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoanisole-2,3,5,6-d4 is a deuterated derivative of 4-Bromoanisole, an organobromine compound with the chemical formula C7H3D4BrO. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoanisole-2,3,5,6-d4 typically involves the bromination of anisole-2,3,5,6-d4. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity anisole-2,3,5,6-d4 and bromine, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically carried out in a closed system to minimize exposure to bromine vapors and ensure safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromoanisole-2,3,5,6-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Heck Reaction: This reaction also uses palladium catalysts, along with bases like triethylamine. The reaction conditions include elevated temperatures and the use of solvents like N,N-dimethylacetamide (DMA).
Major Products Formed
Suzuki Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Heck Reaction: The products are typically substituted alkenes, which have applications in material science and organic synthesis.
Scientific Research Applications
4-Bromoanisole-2,3,5,6-d4 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR studies, providing clear and distinct signals.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs, which have improved metabolic stability and reduced toxicity.
Material Science: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 4-Bromoanisole-2,3,5,6-d4 is primarily related to its role as a reagent in chemical reactions. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The deuterium atoms, being isotopically distinct, do not significantly alter the chemical reactivity but provide valuable information in spectroscopic studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
3-Bromoanisole: An isomer with the bromine atom in a different position, leading to different reactivity and applications.
2-Bromoanisole: Another isomer with distinct chemical properties and uses.
Uniqueness
4-Bromoanisole-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which enhance its utility in NMR spectroscopy and other analytical techniques. The deuterium labeling provides distinct advantages in studying reaction mechanisms and metabolic pathways, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.